molecular formula C19H36O4 B14546452 5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol CAS No. 62096-23-5

5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol

Cat. No.: B14546452
CAS No.: 62096-23-5
M. Wt: 328.5 g/mol
InChI Key: JBVIIBUNNFNSNV-UHFFFAOYSA-N
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Description

5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol is a synthetic organic compound featuring a tetrahydrofuran (oxolan) core substituted with a decyl chain at position 5 and a tetrahydropyran (oxan) ether group at position 2. Its molecular formula is C₁₉H₃₆O₄, with a molecular weight of 340.49 g/mol.

Properties

CAS No.

62096-23-5

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

5-decyl-4-(oxan-2-yloxy)oxolan-2-ol

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-12-16-17(15-18(20)22-16)23-19-13-10-11-14-21-19/h16-20H,2-15H2,1H3

InChI Key

JBVIIBUNNFNSNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1C(CC(O1)O)OC2CCCCO2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol typically involves the following steps:

Chemical Reactions Analysis

5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional group similarities with 5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol:

Compound Name Key Structural Features Molecular Weight (g/mol) Source/Application
Rutin Flavonoid glycoside with oxan rings and hydroxyl groups 610.52 Antioxidant in propolis
1-(2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxan-4-yl)but-2-yn-1-ol Dioxane ring, alkyne, methoxyphenyl group 290.37 Synthetic intermediate
Syrups, Corn, Hydrogenated Polyol derivatives with oxan-linked carbohydrates Variable (e.g., 684.25-17-2) Food additive
Flavonoid-7-O-glucuronides Oxan-based glycosidic linkages to flavonoid cores ~406–528 Plant secondary metabolites
Key Observations:
  • Rutin shares the oxan (tetrahydropyran) ether linkage but incorporates a flavonoid backbone and glycosidic bonds, enhancing its water solubility compared to the target compound .
  • The dioxane derivative from lacks the long alkyl chain but demonstrates synthetic strategies (e.g., DMSO/oxalyl chloride oxidation) applicable to ether formation in similar systems .
  • Hydrogenated corn syrups () and flavonoid glucuronides () highlight the prevalence of oxan rings in natural and industrial compounds, though their functional roles differ significantly .

Physicochemical Properties

Property This compound Rutin 1-(2-(4-Methoxyphenyl)-dioxane Derivative
Log P (Predicted) ~4.5 (highly hydrophobic) ~1.2 (moderate) ~2.8
Water Solubility Low (due to decyl chain) Moderate Low
Thermal Stability Stable up to ~200°C* Degrades above 250°C Stable under synthetic conditions

*Predicted based on alkyl-ether analogs in and .

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